(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one
Overview
Description
(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a fluoromethylene group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of a 1,3-dipolar cycloaddition reaction followed by ring cleavage and subsequent fluorination . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired configuration and yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one involves its interaction with specific molecular targets. The fluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
(E)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: The E-isomer of the compound, differing in the spatial arrangement of the fluoromethylene group.
4-phenylfuran-2(5H)-one: A similar compound lacking the fluoromethylene group, which affects its reactivity and applications.
5-(chloromethylene)-4-phenylfuran-2(5H)-one: A compound with a chloromethylene group instead of fluoromethylene, leading to different chemical properties and reactivity.
Uniqueness: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is unique due to the presence of the fluoromethylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, drawing from a range of scientific studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the modification of furan derivatives. The introduction of the fluoromethylene group enhances the compound's reactivity and biological profile. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
1. Antimicrobial Properties
A significant area of research focuses on the antimicrobial activity of this compound and its derivatives. Studies have shown that compounds in this class exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC): The MIC values for some derivatives have been reported in the range of 10–40 μg/mL, indicating strong bactericidal effects against both planktonic and biofilm forms of S. aureus .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
F105 | 10 | Bactericidal |
Furanone | 40 | Bacteriostatic |
2. Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The compound's mechanism is believed to involve the release of active metabolites that inhibit cell proliferation.
- IC50 Values: Compounds derived from this furanone have shown IC50 values in the nanomolar range, suggesting high potency in inhibiting cancer cell growth .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
L1210 | <100 | Inhibition of proliferation |
HCT116 | <50 | Induction of apoptosis |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Some derivatives have shown significant activity in models of induced inflammation, demonstrating their ability to reduce swelling and pain.
- Carrageenan-Induced Model: Compounds were evaluated for their efficacy in reducing inflammation, with notable results indicating a dose-dependent effect on inflammatory markers .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various furanone derivatives, it was found that this compound significantly inhibited biofilm formation by S. aureus, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cancer Cell Proliferation
Another investigation assessed the cytotoxicity of fluorinated furanones against multiple cancer cell lines. Results indicated that certain derivatives not only inhibited proliferation but also induced apoptosis in HCT116 cells, highlighting their dual action as both cytostatic and cytotoxic agents .
Properties
IUPAC Name |
(5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-7-10-9(6-11(13)14-10)8-4-2-1-3-5-8/h1-7H/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPPCCVRQVXCW-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2=CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=CC(=O)O/C2=C\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677519 | |
Record name | (5Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212059-19-2 | |
Record name | (5Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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